3-[4-[(1E,3Z)-4-[6-(dibutylamino)naphthalen-2-yl]buta-1,3-dienyl]quinolin-1-ium-1-yl]propyl-trimethylazanium;dibromide
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Overview
Description
3-[4-[(1E,3Z)-4-[6-(dibutylamino)naphthalen-2-yl]buta-1,3-dienyl]quinolin-1-ium-1-yl]propyl-trimethylazanium;dibromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core, a naphthalene moiety, and a butadienyl linkage, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(1E,3Z)-4-[6-(dibutylamino)naphthalen-2-yl]buta-1,3-dienyl]quinolin-1-ium-1-yl]propyl-trimethylazanium;dibromide typically involves multi-step organic reactions The process begins with the preparation of the quinoline and naphthalene intermediates, followed by their coupling through a butadienyl linkage
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(1E,3Z)-4-[6-(dibutylamino)naphthalen-2-yl]buta-1,3-dienyl]quinolin-1-ium-1-yl]propyl-trimethylazanium;dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, naphthalene derivatives, and substituted butadienyl compounds, each with distinct chemical and physical properties.
Scientific Research Applications
3-[4-[(1E,3Z)-4-[6-(dibutylamino)naphthalen-2-yl]buta-1,3-dienyl]quinolin-1-ium-1-yl]propyl-trimethylazanium;dibromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-[4-[(1E,3Z)-4-[6-(dibutylamino)naphthalen-2-yl]buta-1,3-dienyl]quinolin-1-ium-1-yl]propyl-trimethylazanium;dibromide involves its interaction with specific molecular targets and pathways. The compound’s quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the naphthalene moiety can interact with cellular proteins, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[4-[(1E,3Z)-4-[6-(dibutylamino)naphthalen-2-yl]buta-1,3-dienyl]quinolin-1-ium-1-yl]propyl-trimethylazanium;dibromide include:
Quinoline derivatives: Compounds with similar quinoline cores but different substituents.
Naphthalene derivatives: Compounds with naphthalene moieties and varying functional groups.
Butadienyl-linked compounds: Molecules featuring butadienyl linkages connecting different aromatic systems.
Uniqueness
What sets this compound apart is its unique combination of structural features, including the quinoline, naphthalene, and butadienyl components, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups:
- Quinoline moiety : This heterocyclic structure is known for its diverse biological activities.
- Dibutylamino group : This group may enhance solubility and bioactivity.
- Trimethylazanium : This positively charged nitrogen atom can influence the compound's interaction with biological systems.
Anticancer Properties
Research has indicated that compounds similar to the one exhibit significant anticancer properties. For instance, studies on quinoline derivatives have shown their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Study | Compound | Activity | Findings |
---|---|---|---|
Quinoline derivative | Anticancer | Induced apoptosis in breast cancer cells | |
Dibutylamino derivatives | Cytotoxic | Inhibited growth of lung cancer cells |
Antimicrobial Effects
The compound's structure suggests potential antimicrobial activity. Research on related compounds has demonstrated efficacy against a range of pathogens, including bacteria and fungi. The presence of the dibutylamino group is particularly noteworthy as it may enhance membrane permeability, allowing for greater antimicrobial action.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA synthesis : Similar quinoline compounds have been shown to interfere with DNA replication.
- Modulation of signaling pathways : The compound may affect pathways such as PI3K/AKT/mTOR, which are crucial in cancer cell proliferation.
Case Study 1: Anticancer Activity in vitro
In a study evaluating the anticancer potential of similar quinoline derivatives, researchers found that the compounds induced significant apoptosis in human prostate cancer cells. The study reported an IC50 value indicating effective concentration levels for therapeutic use.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of dibutylamino-containing compounds. The results indicated strong activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.
Properties
Molecular Formula |
C37H49Br2N3 |
---|---|
Molecular Weight |
695.6 g/mol |
IUPAC Name |
3-[4-[(1E,3Z)-4-[6-(dibutylamino)naphthalen-2-yl]buta-1,3-dienyl]quinolin-1-ium-1-yl]propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C37H49N3.2BrH/c1-6-8-24-38(25-9-7-2)35-22-21-33-29-31(19-20-34(33)30-35)15-10-11-16-32-23-27-39(26-14-28-40(3,4)5)37-18-13-12-17-36(32)37;;/h10-13,15-23,27,29-30H,6-9,14,24-26,28H2,1-5H3;2*1H/q+2;;/p-2 |
InChI Key |
MVTIDPWNGSGGII-UHFFFAOYSA-L |
Isomeric SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)/C=C\C=C\C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[Br-].[Br-] |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[Br-].[Br-] |
Origin of Product |
United States |
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